2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied due to their importance in medicinal chemistry . Various synthetic routes have been reported, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound , typically involves a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol” would require further analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, hydrazonoyl halides have been used as reagents for the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazole derivatives are generally soluble in polar solvents . More specific properties, such as boiling point and density, would require experimental determination .Scientific Research Applications
Synthesis and Structural Characterization
Research on related compounds has focused on synthesizing novel heterocycles with cyclopropyl substituents, exploring their potential in creating diverse molecular frameworks. For instance, the synthesis of various heterocyclic compounds, including pyrazoles and pyridines, has been achieved through reactions involving cyclopropyl-containing precursors. These syntheses are significant for developing new materials and bioactive molecules, showcasing the versatility of cyclopropyl-pyrazolyl compounds in chemical synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).
Biological and Antimicrobial Activities
The exploration into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial agents. Research efforts have focused on synthesizing new derivatives and evaluating their efficacy against various microbial strains. The development of compounds with pyrazolyl motifs has been particularly noteworthy for their antimicrobial properties, providing insights into designing new therapeutic agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a wide range of biological targets . These targets include enzymes, receptors, and other proteins that play crucial roles in various biological processes.
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
Similar compounds have been reported to have various adme properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses .
Safety and Hazards
Future Directions
The future directions for research on pyrazole derivatives, including “2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol”, could involve further exploration of their synthesis, properties, and biological activities. Given their wide range of biological activities, these compounds have potential for development into new drugs .
Properties
IUPAC Name |
2-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-8(4-5-12)9(11-10-6)7-2-3-7/h7,12H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHSFHYDREMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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